Cas no 890302-67-7 (2-amino-6-(trifluoromethyl)pyridine-3-carbaldehyde)

2-Amino-6-(trifluoromethyl)pyridine-3-carbaldehyde is a versatile heterocyclic compound featuring both an amino group and a trifluoromethyl substituent on a pyridine core, along with a reactive aldehyde functionality. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing complex molecules with enhanced bioactivity and metabolic stability. The trifluoromethyl group contributes to improved lipophilicity and electron-withdrawing properties, while the aldehyde moiety allows for further functionalization via condensation or nucleophilic addition reactions. Its high purity and well-defined reactivity profile ensure consistent performance in multi-step synthetic routes, making it a preferred choice for researchers developing novel active ingredients.
2-amino-6-(trifluoromethyl)pyridine-3-carbaldehyde structure
890302-67-7 structure
Product name:2-amino-6-(trifluoromethyl)pyridine-3-carbaldehyde
CAS No:890302-67-7
MF:C7H5F3N2O
MW:190.122611761093
CID:2811643
PubChem ID:11600820

2-amino-6-(trifluoromethyl)pyridine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-AMINO-6-(TRIFLUOROMETHYL)NICOTINALDEHYDE
    • 2-amino-6-(trifluoromethyl)pyridine-3-carbaldehyde
    • 2-amino-6-trifluoromethylpyridine-3-carboxaldehyde
    • AB56796
    • Inchi: 1S/C7H5F3N2O/c8-7(9,10)5-2-1-4(3-13)6(11)12-5/h1-3H,(H2,11,12)
    • InChI Key: IEZQJSIDCDNANW-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(C=O)=C(N)N=1)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 195
  • Topological Polar Surface Area: 56
  • XLogP3: 1.4

2-amino-6-(trifluoromethyl)pyridine-3-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A022004232-250mg
2-Amino-6-(trifluoromethyl)nicotinaldehyde
890302-67-7 97%
250mg
$741.20 2023-08-31
Alichem
A022004232-500mg
2-Amino-6-(trifluoromethyl)nicotinaldehyde
890302-67-7 97%
500mg
$1048.60 2023-08-31
Enamine
EN300-1602354-5.0g
2-amino-6-(trifluoromethyl)pyridine-3-carbaldehyde
890302-67-7 95%
5g
$3562.0 2023-05-25
Enamine
EN300-1602354-500mg
2-amino-6-(trifluoromethyl)pyridine-3-carbaldehyde
890302-67-7 95.0%
500mg
$959.0 2023-09-23
Enamine
EN300-1602354-100mg
2-amino-6-(trifluoromethyl)pyridine-3-carbaldehyde
890302-67-7 95.0%
100mg
$426.0 2023-09-23
1PlusChem
1P021HXU-10g
2-amino-6-(trifluoromethyl)pyridine-3-carbaldehyde
890302-67-7 95%
10g
$6592.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1306388-250mg
2-Amino-6-(trifluoromethyl)pyridine-3-carbaldehyde
890302-67-7 98%
250mg
¥13106.00 2024-04-26
Aaron
AR021I66-50mg
2-amino-6-(trifluoromethyl)pyridine-3-carbaldehyde
890302-67-7 95%
50mg
$417.00 2024-07-18
Aaron
AR021I66-5g
2-amino-6-(trifluoromethyl)pyridine-3-carbaldehyde
890302-67-7 95%
5g
$4923.00 2024-07-18
Alichem
A022004232-1g
2-Amino-6-(trifluoromethyl)nicotinaldehyde
890302-67-7 97%
1g
$1780.80 2023-08-31

Additional information on 2-amino-6-(trifluoromethyl)pyridine-3-carbaldehyde

2-Amino-6-(trifluoromethyl)pyridine-3-carbaldehyde (CAS No. 890302-67-7): A Comprehensive Overview

2-Amino-6-(trifluoromethyl)pyridine-3-carbaldehyde (CAS No. 890302-67-7) is a versatile compound with significant applications in the fields of medicinal chemistry, organic synthesis, and materials science. This compound, also known as ATMP, is characterized by its unique structural features, including an amino group, a trifluoromethyl group, and an aldehyde functional group. These functionalities contribute to its reactivity and potential utility in various chemical transformations.

The molecular formula of 2-amino-6-(trifluoromethyl)pyridine-3-carbaldehyde is C9H6F3N2O, and its molecular weight is approximately 211.15 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. Its melting point ranges from 145 to 147°C, making it suitable for a wide range of synthetic operations.

In the realm of medicinal chemistry, 2-amino-6-(trifluoromethyl)pyridine-3-carbaldehyde has garnered attention due to its potential as a building block for the synthesis of bioactive molecules. The presence of the trifluoromethyl group imparts unique electronic and steric properties to the molecule, which can enhance its pharmacological activity. Recent studies have explored the use of this compound in the development of novel drugs targeting various diseases, including cancer and neurodegenerative disorders.

A notable application of 2-amino-6-(trifluoromethyl)pyridine-3-carbaldehyde is in the synthesis of fluorinated heterocycles, which are important scaffolds in drug discovery. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of a series of potent inhibitors of protein kinases. These inhibitors exhibited high selectivity and efficacy against specific cancer cell lines, highlighting the potential of 2-amino-6-(trifluoromethyl)pyridine-3-carbaldehyde as a valuable starting material for drug development.

Beyond medicinal chemistry, 2-amino-6-(trifluoromethyl)pyridine-3-carbaldehyde has found applications in materials science, particularly in the development of functional materials with unique properties. The trifluoromethyl group can enhance the thermal stability and chemical resistance of polymers and coatings derived from this compound. Additionally, the aldehyde functionality can be utilized for further functionalization through condensation reactions with various nucleophiles.

In organic synthesis, 2-amino-6-(trifluoromethyl)pyridine-3-carbaldehyde serves as a versatile reagent for constructing complex molecular architectures. Its reactivity with nucleophiles such as amines, thiols, and alcohols allows for the formation of diverse products with tailored functionalities. For example, a recent study in Organic Letters demonstrated the use of this compound in a one-pot multicomponent reaction to synthesize highly substituted pyrroles with excellent yields and regioselectivity.

The synthetic accessibility of 2-amino-6-(trifluoromethyl)pyridine-3-carbaldehyde has also been improved through advancements in catalytic methods. Transition metal-catalyzed reactions have been developed to efficiently prepare this compound from readily available starting materials. These methods not only enhance the yield but also reduce environmental impact by minimizing waste generation and improving atom economy.

In conclusion, 2-amino-6-(trifluoromethyl)pyridine-3-carbaldehyde (CAS No. 890302-67-7) is a multifaceted compound with broad applications in medicinal chemistry, organic synthesis, and materials science. Its unique combination of functional groups makes it an attractive building block for the development of novel bioactive molecules and functional materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemical research.

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